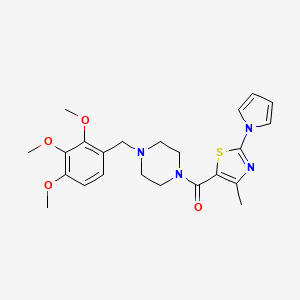

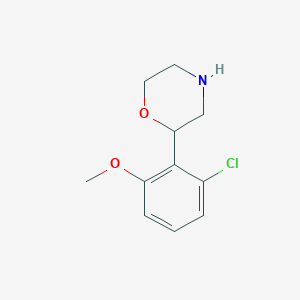

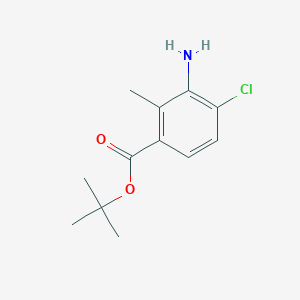

![molecular formula C19H16FN5 B2982072 N-(4-fluorobenzyl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1172888-25-3](/img/structure/B2982072.png)

N-(4-fluorobenzyl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzyl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a novel compound that has been developed for scientific research purposes. It is a pyrazolo[3,4-d]pyrimidine derivative that has shown promise as a potential therapeutic agent for a range of diseases.

Scientific Research Applications

GPR39 Agonists Modulation by Zinc : A study found that compounds like LY2784544, a kinase inhibitor structurally similar to N-(4-fluorobenzyl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, can act as novel GPR39 agonists. These compounds displayed probe-dependent and pathway-dependent allosteric modulation by zinc, revealing an unexpected role of zinc in the activation of GPR39, a G protein–coupled receptor (Sato, Huang, Kroeze, & Roth, 2016).

Synthesis Under Microwave Irradiation : Another study explored the synthesis of new heterocyclic compounds involving pyrimido[4,5-b][1,6]naphthyridine and pyrazolo[3,4-b][1,6]naphthyridine derivatives under microwave irradiation. This method provides advantages like a short synthetic route and operational simplicity, essential for biomedical screening (Han, Zhang, Jiang, Ma, Shi, & Tu, 2009).

Large-Scale Synthesis for Antibacterial Applications : In pharmaceutical process development, an environmentally benign route was developed for large-scale preparation of a novel oxazolidinone antibacterial candidate involving a compound structurally related to N-(4-fluorobenzyl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This highlights the compound's potential in antibacterial drug development (Yang, Chen, Fu, Chen, He, Ye, Sang, & Luo, 2014).

Synthesis of Pyrazole Derivatives with Pharmacological Potential : A related study synthesized new pyrazole derivatives, showing significant anti-inflammatory and analgesic activities. This suggests the potential pharmacological applications of compounds structurally similar to N-(4-fluorobenzyl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Khalifa & Abdelbaky, 2008).

Inhibitors for A2A Adenosine Receptor : Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, similar in structure, have been identified as high affinity and selective antagonists for the human A2A adenosine receptor. These compounds could serve as pharmacological probes for studying the A2A receptor (Kumar, Mishra, Deflorian, Yoo, Phan, Kecskés, Szabo, Shinkre, Gao, Trenkle, & Jacobson, 2011).

properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN5/c1-13-4-2-3-5-17(13)25-19-16(11-24-25)18(22-12-23-19)21-10-14-6-8-15(20)9-7-14/h2-9,11-12H,10H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMVLPLRZMNSWOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C3=NC=NC(=C3C=N2)NCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

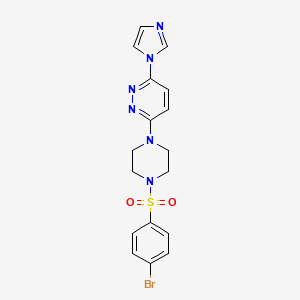

![3-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2981989.png)

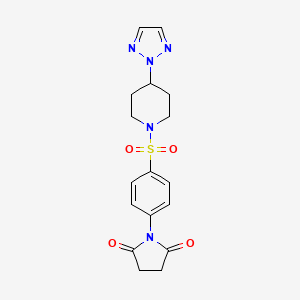

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2982004.png)

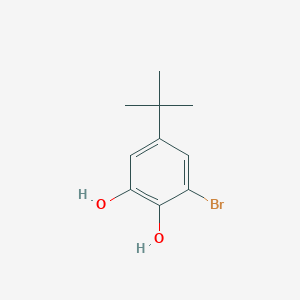

![N-[5-[(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-nitro-6-[2-(4-nitrophenyl)ethoxy]pyridin-2-yl]acetamide](/img/structure/B2982007.png)

![N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2982009.png)

![4-ethoxy-3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2982012.png)